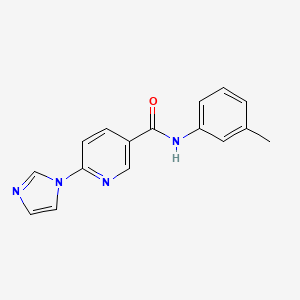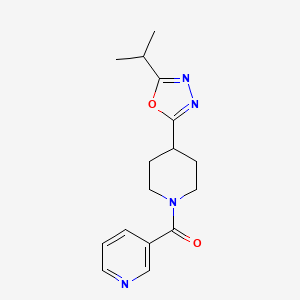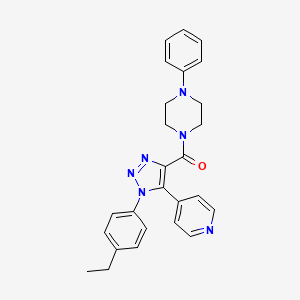
(1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic compound. It contains several functional groups and rings, including a 1,2,3-triazole ring, a pyridine ring, and a phenylpiperazine moiety .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and the pyridine ring are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The phenylpiperazine moiety consists of a phenyl ring attached to a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Interactions
- Endocannabinoid Hydrolases Inhibition : The compound was tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Some derivatives demonstrated potent dual FAAH-MAGL inhibition properties, with IC(50) values in the nanomolar range. This suggests potential for therapeutic applications in modulating endocannabinoid system activities (Morera et al., 2012).
Chemical Structure and Synthesis
- Synthesis and Crystal Structure : The compound was synthesized and characterized by NMR, MS, and IR spectra. Its structure was further confirmed through X-ray diffraction, providing a deeper understanding of its chemical properties and potential for further modifications (Cao et al., 2010).
Pharmaceutical Applications
NK-1 Antagonist Activity : Utilized in the synthesis of compounds exhibiting NK-1 antagonist activity, indicating potential applications in pharmaceutical development for conditions modulated by the NK-1 receptor (Jungheim et al., 2006).
P2X7 Antagonist Clinical Candidate : A derivative was used in the discovery of a P2X7 antagonist, suggesting its application in the treatment of mood disorders. This indicates its role in the development of new therapeutic agents targeting the P2X7 receptor (Chrovian et al., 2018).
Material Science Applications
- Corrosion Inhibitors for Mild Steel : The compound and its derivatives were investigated as corrosion inhibitors, demonstrating significant inhibition efficiency. This suggests its application in protecting metal surfaces in industrial contexts (Ma et al., 2017).
Antimicrobial Activity
Antimicrobial Activity : Some derivatives showed potent antimicrobial activity against various bacteria, indicating potential use in the development of new antimicrobial agents (Kumar et al., 2012).
Synthesis and Biological Evaluation : Evaluated for its in vivo antiinflammatory and in vitro antibacterial activity, with some compounds showing significant effectiveness. This highlights its potential in developing anti-inflammatory and antibacterial drugs (Ravula et al., 2016).
Direcciones Futuras
The future directions for research on this compound could include further investigation of its synthesis and reactions, as well as exploration of its potential biological activity. Given the known activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
[1-(4-ethylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c1-2-20-8-10-23(11-9-20)32-25(21-12-14-27-15-13-21)24(28-29-32)26(33)31-18-16-30(17-19-31)22-6-4-3-5-7-22/h3-15H,2,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWGLRTDMSPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

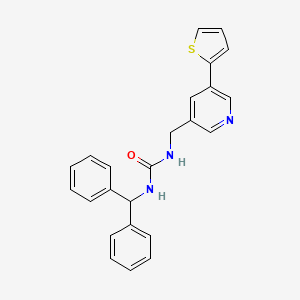
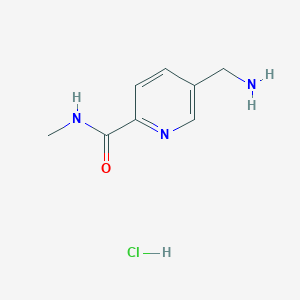
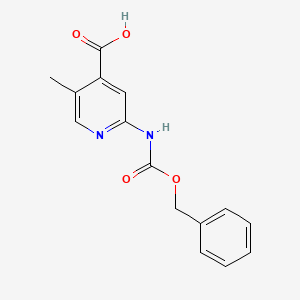
![N-(2-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2555945.png)
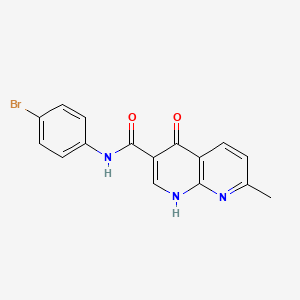
![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2555947.png)
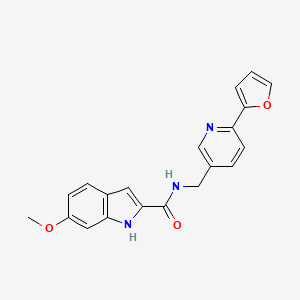
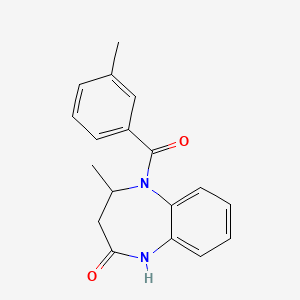
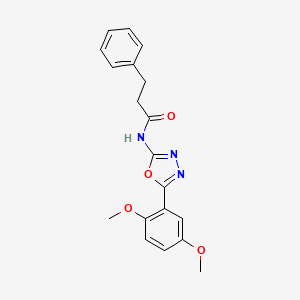

![4-bromo-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2555958.png)
![N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide](/img/structure/B2555959.png)
